molecular formula C17H14O6 B2847176 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid CAS No. 1144478-76-1

5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid

Cat. No.: B2847176
CAS No.: 1144478-76-1
M. Wt: 314.293
InChI Key: KNOYJILMBCRUIL-UHFFFAOYSA-N
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Description

5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid is a useful research compound. Its molecular formula is C17H14O6 and its molecular weight is 314.293. The purity is usually 95%.
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Chemical Reactions Analysis

  • Oxidation: It can undergo oxidation at the furoic acid moiety, often using reagents like potassium permanganate or hydrogen peroxide, resulting in decarboxylation.

  • Reduction: The carbonyl groups in the chromene ring can be reduced using hydride donors such as sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring of the chromene, particularly in positions activated by electron-withdrawing groups. These reactions produce derivatives that can be further investigated for their unique properties.

4. Scientific Research Applications: This compound’s distinctive structure makes it valuable in:

  • Chemistry: As a precursor for synthesizing complex organic molecules.

  • Biology: Potential as a fluorescent marker due to the chromene moiety.

  • Medicine: Studied for anti-inflammatory and antioxidant activities given the bioactive nature of the chromene and furoic acid components.

  • Industry: Usage in producing advanced materials with specific properties like UV-absorption.

5. Mechanism of Action: The compound’s effects are mediated through several pathways:

  • Biological Interactions: The chromene moiety can interact with cellular components, modulating oxidative stress responses.

  • Molecular Targets: Likely targets include enzymes involved in oxidation-reduction processes, potentially affecting cellular metabolism and signaling pathways. This combination of activities can make it a potent therapeutic agent or a valuable biochemical tool.

Comparison with Similar Compounds

  • Similar Compounds: Compounds like 4-methylumbelliferone and furfural derivatives share structural similarities but differ in their specific functional groups.

  • Uniqueness: The integration of the chromene and furoic acid into a single molecule provides a unique set of properties, such as enhanced biological activity and specific reactivity patterns that aren’t typically seen in its individual components.

This gives a comprehensive picture of 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid, highlighting its preparation, reactivity, and diverse applications. Hope you find this insightful!

Properties

IUPAC Name

5-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-9-7-15(18)23-16-10(2)13(6-4-12(9)16)21-8-11-3-5-14(22-11)17(19)20/h3-7H,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOYJILMBCRUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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